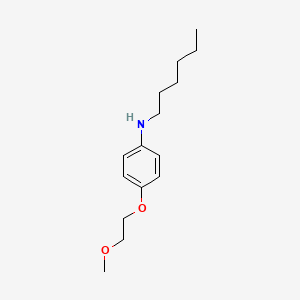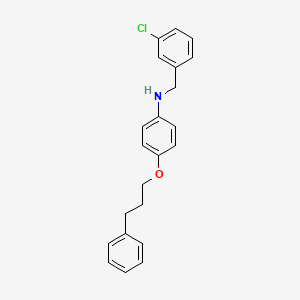
N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline
Descripción general
Descripción
N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline (NCBPA) is a synthetic aniline compound that has a range of applications in scientific research. NCBPA is synthesized from 3-chlorobenzyl chloride and 4-(3-phenylpropoxy)aniline in a two-step reaction. It has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities : N-(2-hydroxy-5-chlorobenzyl)-anilines, a class of compounds closely related to N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline, have been tested for in vitro antibacterial and antifungal activities. These compounds were found to possess a high degree of activity in this field (Reisner & Borick, 1955).
Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of similar aniline derivatives. For instance, research on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde helps in understanding the reaction paths and products related to aniline derivatives (Zhang et al., 2015).
Materials Science and Organic Synthesis : In the field of materials science, aniline derivatives have been used in the design and synthesis of novel dendrimers, incorporating elements like 4-(n-octyloxy)aniline as a peripheral unit. These compounds have been explored for their mesogenic properties and potential applications in organic materials (Morar et al., 2018).
Spectroscopic Investigations : Spectroscopic studies have been conducted on similar aniline compounds to understand their molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. These studies are crucial in the field of chemistry for understanding the electronic properties of these compounds (Efil & Bekdemir, 2014).
Nonlinear Optical Properties : Research has also been conducted on the growth, optical, dielectric, and third-order nonlinearity of aniline derivatives like 4-methyl N-(4-chlorobenzylidene)aniline. These studies are significant for understanding the suitability of such compounds for photonic applications (Ramnivasmirtha et al., 2020).
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c23-20-10-4-8-19(16-20)17-24-21-11-13-22(14-12-21)25-15-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-14,16,24H,5,9,15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRNIZUUIVSTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



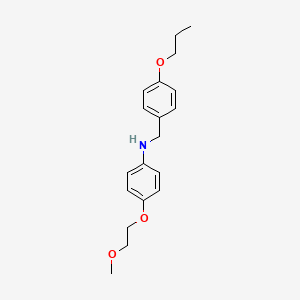
![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)

![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)
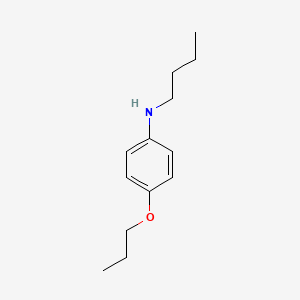


![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
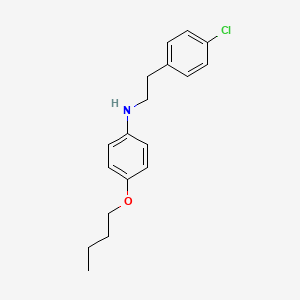
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
